molecular formula C19H18ClN3O4S B2414912 Ethyl 5-(2-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-01-1

Ethyl 5-(2-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2414912
CAS No.: 851948-01-1
M. Wt: 419.88
InChI Key: BUOCAXZDONZLNP-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C19H18ClN3O4S and its molecular weight is 419.88. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-(2-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c1-4-27-19(26)15-13-9-28-17(21-16(24)11(3)20)14(13)18(25)23(22-15)12-7-5-10(2)6-8-12/h5-9,11H,4H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOCAXZDONZLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)Cl)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound with significant potential in biological research. Its molecular formula is C19H18ClN3O4SC_{19}H_{18}ClN_{3}O_{4}S and it has a molecular weight of approximately 419.88 g/mol. The compound is characterized by its unique thieno[3,4-d]pyridazine structure, which contributes to its biological activity.

Research indicates that this compound may enhance immunotherapy by modulating immune checkpoints or activating immune cells, thereby improving cancer treatment outcomes. The structural characteristics of the compound suggest potential interactions with various biological targets, making it a candidate for further exploration in cancer therapy and immunomodulation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, studies showed a significant reduction in viability in breast cancer cell lines when treated with varying concentrations of the compound.

In Vivo Studies

Preliminary in vivo studies using murine models have indicated that the compound can significantly inhibit tumor growth. The administration of this compound resulted in reduced tumor size compared to control groups. These findings suggest that the compound may have therapeutic potential in oncology .

Data Table: Biological Activity Summary

Study Type Model Findings Reference
In VitroBreast Cancer CellsInduced apoptosis; reduced cell viability
In VivoMurine ModelsSignificant tumor growth inhibition
MechanismImmune ModulationEnhanced immune response; potential for immunotherapy

Case Study 1: Immunotherapy Enhancement

A recent study explored the role of this compound in enhancing the efficacy of existing immunotherapeutic agents. The combination therapy showed improved survival rates in treated mice compared to those receiving monotherapy. This suggests that the compound may serve as an adjuvant in cancer treatment protocols.

Case Study 2: Electrochemical Sensors

Another application investigated the use of this compound in developing electrochemical sensors for detecting glucose levels. The unique properties of the compound enhanced the sensitivity and selectivity of the sensors, indicating its versatility beyond oncology applications.

Preparation Methods

Friedel-Crafts Acylation for Thiophene Intermediate

The synthesis initiates with the preparation of ethyl 3,4-dichloro-5-(4-methylphenyl)thiophene-2-carboxylate , achieved through a Friedel-Crafts reaction between mucochloric acid and 4-methylbenzene (toluene) in the presence of AlCl₃:

$$
\text{Mucochloric acid} + \text{Toluene} \xrightarrow{\text{AlCl}_3, \text{Benzene}} \text{Ethyl 3,4-dichloro-5-(4-methylphenyl)thiophene-2-carboxylate}
$$

Optimization :

  • Solvent : Benzene or dichloromethane (DCM) facilitates electrophilic substitution.
  • Yield : 60–68% after recrystallization from methanol.

Pyridazine Ring Formation via Hydrazine Cyclization

The dichlorothiophene intermediate undergoes cyclization with hydrazine hydrate in N,N-dimethylformamide (DMF) at 80°C to yield ethyl 5-chloro-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate :

$$
\begin{align}
\text{C}_{15}\text{H}_{13}\text{Cl}_2\text{O}_3\text{S} + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \xrightarrow{\text{DMF, 80°C}} \text{C}_{16}\text{H}_{14}\text{ClN}_3\text{O}_3\text{S} + \text{HCl}
\end{align
}
$$

Critical Parameters :

  • Reaction Time : 40–60 minutes (prolonged durations reduce yield due to side reactions).
  • Solvent Polarity : DMF enhances nucleophilic displacement of chloride by hydrazine.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Step Optimal Solvent Temperature (°C) Yield (%)
Friedel-Crafts Acylation Benzene 25 68
Hydrazine Cyclization DMF 80 72
Amide Acylation DCM 0–5 88

Data synthesized from.

Catalytic Enhancements

  • AlCl₃ Loading : Stoichiometric amounts (1:1 molar ratio to mucochloric acid) prevent tar formation.
  • Microwave Assistance : Reduces acylation time from 4 hours to 30 minutes with comparable yields.

Analytical Characterization

Spectroscopic Data

  • Molecular Formula : C₁₉H₁₈ClN₃O₄S.
  • Mass Spectrometry : m/z 419.9 (M⁺, calc. 419.88).
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.42 (s, 3H, Ar-CH₃), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 7.25–7.45 (m, 4H, Ar-H).

X-ray Crystallography

Single-crystal analysis confirms the thieno[3,4-d]pyridazine fused ring system and syn-periplanar orientation of the 2-chloropropanoylamino group.

Applications and Derivative Synthesis

  • Antifungal Activity : Analogous pyridazinones exhibit IC₅₀ values of 12–45 µM against Fusarium oxysporum.
  • Neonicotinoid Analogues : Thienopyridazine derivatives demonstrate affinity for insect nicotinic acetylcholine receptors (e.g., Kᵢ = 0.39 nM in houseflies).

Q & A

Q. Optimization Strategies :

  • Use high-purity reagents and inert atmospheres (e.g., nitrogen) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity (e.g., toluene for reflux, DCM for room temperature) to improve yield .

Basic Research Question: What analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:
Key characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methylphenyl at C3, chloropropanoyl at C5) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]⁺ for C₁₈H₁₇ClN₃O₄S: 422.06) .
  • X-ray Crystallography : Resolve 3D conformation, critical for understanding biological interactions (if single crystals are obtainable) .
  • HPLC-PDA : Assess purity (>95% for biological assays) using reverse-phase C18 columns .

Advanced Research Question: How can researchers design structure-activity relationship (SAR) studies to evaluate biological potential?

Methodological Answer:
SAR Design Framework :

Core Modifications : Compare activity of thieno[3,4-d]pyridazine derivatives with variations at C3 (e.g., 4-methylphenyl vs. 4-fluorophenyl) .

Substituent Analysis : Test analogs with different acyl groups (e.g., 2-chloropropanoyl vs. 4-bromobenzamido) to assess electronic/steric effects .

Bioactivity Assays : Screen against targets like adenosine receptors using radioligand binding assays .

Q. Resolution Strategies :

Standardized Protocols : Use validated assays (e.g., NIH/NCBI guidelines for enzyme inhibition).

Control Experiments : Include positive controls (e.g., theophylline for adenosine receptor assays) .

Computational Validation : Perform molecular docking to confirm target binding poses (e.g., AutoDock Vina with PDB: 2YDO) .

Basic Research Question: What physicochemical properties dictate solubility and formulation strategies?

Methodological Answer:
Key Properties :

  • LogP : Predicted ~3.1 (via ChemDraw), indicating moderate lipophilicity.
  • Aqueous Solubility : <0.1 mg/mL (estimated), necessitating DMSO/cosolvent systems for in vitro assays .
  • Stability : Susceptible to hydrolysis at the ester group; store at -20°C under argon .

Q. Formulation Approaches :

  • Use PEG-400 or cyclodextrin complexes for in vivo studies to enhance bioavailability .

Advanced Research Question: How to prioritize molecular targets for mechanistic studies?

Methodological Answer:
Target Prioritization Workflow :

Phylogenetic Analysis : Compare homology of adenosine receptors across species to identify conserved binding pockets .

Pathway Mapping : Use KEGG/Reactome to link thieno[3,4-d]pyridazines to inflammation or cancer pathways .

CRISPR Screening : Knock out candidate targets (e.g., A₂A receptor) in cell models to confirm functional relevance .

Advanced Research Question: What computational methods are suitable for predicting metabolic pathways?

Methodological Answer:
In Silico Tools :

  • CYP450 Metabolism : Use StarDrop or ADMET Predictor to identify likely sites of oxidation (e.g., chloropropanoyl group) .
  • Metabolite Identification : Combine molecular dynamics (MD) simulations with LC-MS/MS to track degradation products .

Basic Research Question: How to validate synthetic intermediates for scalable production?

Methodological Answer:
Validation Criteria :

  • Intermediate Purity : ≥90% by HPLC before proceeding to next step .
  • Cost-Benefit Analysis : Optimize steps with high atom economy (e.g., one-pot reactions) .

Advanced Research Question: How to design derivatives with improved blood-brain barrier (BBB) permeability?

Methodological Answer:
Design Strategies :

Reduce Molecular Weight : Aim for <450 Da (current: 423.8 g/mol) .

Modify Substituents : Introduce polar groups (e.g., -OH) at C3 to balance LogP .

In Vitro BBB Models : Use MDCK-MDR1 monolayers to measure permeability coefficients .

Advanced Research Question: How to address discrepancies in cytotoxicity profiles between in vitro and in vivo models?

Methodological Answer:
Mitigation Approaches :

  • Species-Specific Metabolism : Compare hepatic microsome data from human vs. rodent models .
  • Dose Escalation Studies : Use Hill equation modeling to identify safe thresholds .

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